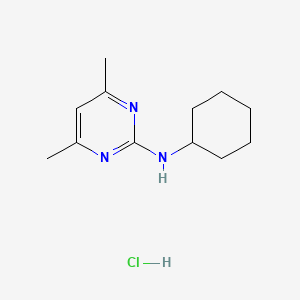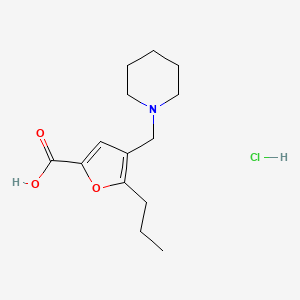
3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and methoxy groups on the benzene ring, along with a nitrophenyl group, makes this compound an interesting subject for chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 3-chloro-4-methoxyaniline, followed by coupling with 2-methoxy-5-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as pyridine and dichloromethane, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying bacterial resistance and developing new antibiotics.
Medicine: Its potential as an antimicrobial agent is being explored for the treatment of various infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts the production of essential metabolites, leading to the death of the bacterial cells. The presence of the nitro group enhances its ability to penetrate bacterial cell walls, making it more effective against a broad range of pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares structural similarities with 3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, particularly the presence of chloro and methoxy groups on the benzene ring.
3-chloro-4-methoxybenzaldehyde: Another related compound, differing mainly in the functional groups attached to the benzene ring.
Uniqueness
The unique combination of chloro, methoxy, and nitro groups in this compound contributes to its distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S/c1-22-13-6-4-10(8-11(13)15)24(20,21)16-12-7-9(17(18)19)3-5-14(12)23-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZSFONKHEODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4172654.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4172668.png)
![N-(4-chlorophenyl)-4-[1-(2,5-dichloroanilino)-1-oxopropan-2-yl]oxybenzamide](/img/structure/B4172676.png)

![2-[(2-iodobenzoyl)amino]-N-prop-2-enylbenzamide](/img/structure/B4172700.png)
![2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4172702.png)
![3-(anilinosulfonyl)-4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4172708.png)

![3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4172715.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]morpholine](/img/structure/B4172728.png)
![ethyl 4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4172733.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4172734.png)
![N-{4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]phenyl}-N-methylacetamide ethanedioate (salt)](/img/structure/B4172745.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4172751.png)
